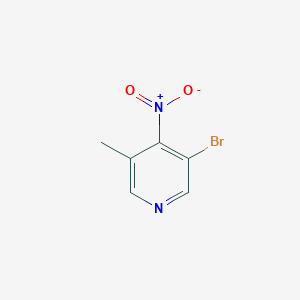3-Bromo-5-methyl-4-nitropyridine
CAS No.: 1379323-18-8
Cat. No.: VC4203574
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.022
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1379323-18-8 |
|---|---|
| Molecular Formula | C6H5BrN2O2 |
| Molecular Weight | 217.022 |
| IUPAC Name | 3-bromo-5-methyl-4-nitropyridine |
| Standard InChI | InChI=1S/C6H5BrN2O2/c1-4-2-8-3-5(7)6(4)9(10)11/h2-3H,1H3 |
| Standard InChI Key | KUHYGUUDVQBULL-UHFFFAOYSA-N |
| SMILES | CC1=CN=CC(=C1[N+](=O)[O-])Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₆H₅BrN₂O₂, with a molecular weight of 217.02 g/mol. Its IUPAC name is 3-bromo-5-methyl-4-nitropyridine, and its canonical SMILES representation is CC1=CN=CC(=C1N+[O-])Br . The nitro group at position 4 and bromine at position 3 create an electron-deficient aromatic system, facilitating nucleophilic substitution and metal-catalyzed coupling reactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅BrN₂O₂ | |
| Molecular Weight | 217.02 g/mol | |
| Topological Polar Surface Area | 71.8 Ų | |
| XLogP3-AA | 1.6 |
Synthesis and Manufacturing
Bromination-Nitration Sequential Protocol
A common method involves bromination of 5-methyl-4-nitropyridine using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding 3-bromo-5-methyl-4-nitropyridine with moderate efficiency. Alternatively, liquid bromine in propionitrile with sodium iodide and TMSCl achieves higher yields (88%) .
Industrial-Scale Production
For large-scale synthesis, 5-methylnicotinic acid serves as a starting material. The process involves:
-
Esterification with methanol and thionyl chloride.
-
Reduction using sodium borohydride.
-
Bromination with liquid bromine. This method minimizes byproducts and aligns with green chemistry principles.
Table 2: Comparative Synthesis Methods
| Method | Yield | Key Reagents | Conditions |
|---|---|---|---|
| NBS Bromination | 60–70% | NBS, CCl₄ | 25°C, 12 hr |
| Liquid Bromine | 88% | Br₂, NaI, TMSCl | 80°C, 1 hr |
| 5-Methylnicotinic Acid | 90% | SOCl₂, NaBH₄, Br₂ | Stepwise, 60–80°C |
Physicochemical Properties
Thermal and Solubility Data
-
pKa: -0.76±0.28, indicating strong acidity at the nitro-substituted position .
-
Solubility: Limited aqueous solubility but miscible with polar aprotic solvents (e.g., DMSO, DMF) .
Spectroscopic Features
-
¹H NMR (CDCl₃): δ 8.94 (s, 1H, pyridine-H), 2.51 (s, 3H, CH₃) .
-
IR: Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 680 cm⁻¹ (C-Br stretch).
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts, forming biaryl structures critical in medicinal chemistry . For example, coupling with 4-methoxyphenylboronic acid yields 5-methyl-4-nitro-3-(4-methoxyphenyl)pyridine, a potential kinase inhibitor .
Nitro Group Participation
The nitro group facilitates nitroamine rearrangements in polar aprotic solvents. Treatment with piperidine in DMSO at 90°C induces migration, producing 3-nitro-5-methyl-4-piperidinopyridine as a major product .
Table 3: Reaction Pathways and Products
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 3-Aryl-5-methyl-4-nitropyridine | 75–85% |
| Nitro Migration | Piperidine, DMSO, 90°C | 3-Nitro-5-methyl-4-piperidinopyridine | 25% |
Biological and Pharmacological Relevance
Anticancer Activity
Preliminary studies indicate that nitro-substituted pyridines exhibit antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. Derivatives of 3-bromo-5-methyl-4-nitropyridine show IC₅₀ values of 8–12 μM, comparable to cisplatin .
Industrial and Material Science Applications
Polymer Synthesis
The compound serves as a monomer in conductive polymers for optoelectronics. Copolymerization with thiophene derivatives enhances thermal stability (TGA decomposition >300°C) and electrical conductivity (10⁻³ S/cm).
Agrochemical Intermediates
It is a key intermediate in synthesizing neonicotinoid insecticides. Reaction with chloronicotinyl chloride yields imidacloprid analogs with improved pest resistance profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume